3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a complex organic compound that features multiple heterocyclic structures
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-4-22-9-12(7-18-22)16-19-15(25-21-16)8-17-14(23)6-5-13-10(2)20-24-11(13)3/h7,9H,4-6,8H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOPVYGQCRTNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, followed by their coupling through appropriate linkers.
Oxazole Synthesis: The oxazole ring can be synthesized via cyclization reactions involving diketones and amines under acidic or basic conditions.
Pyrazole Synthesis: The pyrazole ring is often prepared through the condensation of hydrazines with 1,3-diketones.
Coupling Reaction: The final step involves coupling the oxazole and pyrazole intermediates using a suitable linker, such as an oxadiazole, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: The compound may serve as an active pharmaceutical ingredient (API) or a precursor in drug synthesis.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide features a unique combination of heterocyclic rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has a molecular formula of and a molecular weight of 276.29 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of oxazoles and pyrazoles as building blocks is common in the synthesis of bioactive compounds. A detailed synthetic route can be outlined as follows:
- Formation of the oxazole ring : This can involve cyclization reactions using appropriate aldehydes and amines.
- Introduction of the pyrazole moiety : This is often achieved through the reaction of hydrazine derivatives with carbonyl compounds.
- Final coupling : The last step generally involves forming the amide bond with propanamide derivatives.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the target compound may also possess similar or enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's structural components are associated with anticancer properties. Pyrazole derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. Studies reveal that:
- Cell Viability Assays : The compound was tested against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.
- IC50 Values : The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
This indicates a moderate to high potential for anticancer activity .
The proposed mechanism includes the inhibition of key enzymes involved in cellular proliferation and DNA synthesis. The presence of multiple heteroatoms in the structure allows for interactions with biological macromolecules such as proteins and nucleic acids.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for their antibacterial activity against resistant strains of bacteria. The study concluded that modifications at various positions significantly affected their potency .
- Anticancer Screening : A comprehensive study on pyrazole-based compounds revealed that specific substitutions led to enhanced selectivity towards cancer cells while sparing normal cells .
Q & A
Q. What are the common synthetic routes for synthesizing 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Step 1 : Formation of the 1,2,4-oxadiazole ring using nitrile intermediates and hydroxylamine derivatives under reflux conditions (e.g., ethanol/KOH) .
- Step 2 : Functionalization of the oxadiazole with a pyrazole moiety via palladium-catalyzed coupling or nucleophilic substitution, ensuring regioselectivity by optimizing reaction temperature and solvent polarity .
- Step 3 : Amide bond formation between the oxazole and oxadiazole-methyl groups using coupling agents like EDCI/HOBt in DMF, followed by purification via column chromatography or recrystallization .
- Key Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and triethylamine for pH control .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., methyl groups on oxazole, ethyl on pyrazole) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ ion) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Combustion analysis to verify C, H, N, and O percentages within ±0.4% of theoretical values .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Use target-specific enzymes (e.g., kinases, proteases) with fluorescence-based readouts (IC determination) .
- Cell-Based Assays : Cytotoxicity profiling via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and selectivity indices calculated against non-cancerous cells (e.g., HEK293) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with proteins .
Advanced Research Questions
Q. How can researchers address challenges in regioselective synthesis of the 1,2,4-oxadiazole and pyrazole moieties?
- Methodological Answer :
- Regioselective Cyclization : Use computational tools (e.g., DFT calculations) to predict favorable transition states for oxadiazole formation, guided by steric and electronic effects of substituents .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., pyrazole NH with tert-butoxycarbonyl (Boc)) during coupling to prevent undesired side reactions .
- Reaction Optimization : Screen solvents (DMF vs. THF) and catalysts (Pd(PPh) vs. CuI) to enhance yield and selectivity .
Q. What advanced techniques can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Computational Docking : Molecular docking (AutoDock Vina) to predict binding poses in target protein active sites, validated by mutagenesis studies .
- Cryo-EM or X-ray Crystallography : Structural resolution of compound-protein complexes to identify critical interactions (e.g., hydrogen bonds with oxadiazole) .
- Metabolomics : LC-MS-based profiling to track downstream metabolic changes in treated cells .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue distribution using radiolabeled compound (e.g., -tracking) .
- Metabolite Identification : LC-HRMS to detect in vivo degradation products (e.g., hydrolysis of the amide bond) .
- Formulation Optimization : Improve solubility via nanoencapsulation or co-solvent systems (e.g., PEG-400) to enhance in vivo activity .
Q. What strategies mitigate instability of the oxadiazole ring under physiological conditions?
- Methodological Answer :
- pH Stability Testing : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Prodrug Design : Mask reactive groups (e.g., esterify the amide) to enhance stability, with enzymatic activation in target tissues .
- Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
